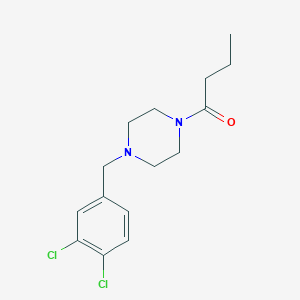
2-(1,3-benzothiazol-2-ylthio)-3-(2-chlorophenyl)acrylonitrile
Overview
Description
2-(1,3-benzothiazol-2-ylthio)-3-(2-chlorophenyl)acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BTA-EG6 and is a member of the benzothiazole family. BTA-EG6 has been studied extensively for its ability to modify surfaces and its potential use as a fluorescent probe.
Mechanism of Action
BTA-EG6 acts as a surface modifier by forming self-assembled monolayers on various surfaces. The mechanism of action involves the formation of covalent bonds between the thiol group of BTA-EG6 and the surface of interest. This results in the formation of a stable monolayer that can be used for various applications.
Biochemical and physiological effects:
BTA-EG6 has been shown to have low toxicity and is therefore considered safe for use in various applications. However, its effects on biochemical and physiological processes are still being studied. BTA-EG6 has been shown to have an inhibitory effect on the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. This property makes BTA-EG6 useful in the development of drugs for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using BTA-EG6 in lab experiments include its versatility, low toxicity, and ability to form stable monolayers on various surfaces. However, the limitations include the need for specialized equipment and expertise to carry out the synthesis and purification of BTA-EG6.
Future Directions
There are several future directions for the study of BTA-EG6. These include the development of new synthesis methods, the study of its effects on biochemical and physiological processes, and the development of new applications in various fields such as materials science and biotechnology. Additionally, the use of BTA-EG6 in the development of new drugs for the treatment of neurodegenerative diseases is an area of active research.
In conclusion, BTA-EG6 is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of BTA-EG6 have been discussed in this paper. BTA-EG6 is a versatile compound that has the potential to be used in various applications, and its study is ongoing.
Scientific Research Applications
BTA-EG6 has been extensively studied for its potential applications in various fields such as materials science, biochemistry, and biotechnology. BTA-EG6 is a versatile compound that can be used as a surface modifier due to its ability to form self-assembled monolayers on various surfaces. This property makes BTA-EG6 useful in the development of biosensors, drug delivery systems, and other biomedical applications.
properties
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-ylsulfanyl)-3-(2-chlorophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2S2/c17-13-6-2-1-5-11(13)9-12(10-18)20-16-19-14-7-3-4-8-15(14)21-16/h1-9H/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEXRHJXCPKOFY-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)SC2=NC3=CC=CC=C3S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/SC2=NC3=CC=CC=C3S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(1,3-benzothiazol-2-ylsulfanyl)-3-(2-chlorophenyl)prop-2-enenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[4-(benzyloxy)-3-ethoxybenzylidene]-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4762835.png)

![1-{[1-(4-methylphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]carbonyl}-4-piperidinecarboxamide](/img/structure/B4762851.png)
![N-1,3-benzodioxol-5-yl-2-[(2-methyl-4-quinolinyl)carbonyl]hydrazinecarboxamide](/img/structure/B4762859.png)
![N-(3-methoxyphenyl)-2-[(3-methyl-4-nitrophenoxy)acetyl]hydrazinecarboxamide](/img/structure/B4762867.png)
![1-(2-ethoxyphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B4762873.png)
![2-{[2-(4-isopropoxyphenyl)-6-methyl-4-quinolinyl]carbonyl}-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B4762886.png)
![methyl 2-({[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4762890.png)

![5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4762903.png)
![3-cyclohexyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide](/img/structure/B4762909.png)
methanone](/img/structure/B4762914.png)

![N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4762922.png)